molecular formula C21H25ClN2O3 B1674955 Levocetirizine CAS No. 130018-77-8

Levocetirizine

Cat. No. B1674955
M. Wt: 388.9 g/mol
InChI Key: ZKLPARSLTMPFCP-OAQYLSRUSA-N
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Description

Levocetirizine is an antihistamine used to relieve symptoms of hay fever and hives of the skin. It works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes .


Synthesis Analysis

Levocetirizine dihydrochloride, a key intermediate of cetirizine, is obtained via Friedel-Crafts reaction from 1-chlorobenzene with benzoyl chloride. This is followed by separating with L-(+)-tartaric acid to give the R enantiomer. Cyclization with bis(2-chloroethyl) amine hydrochloride affords ®-4-chlorophenylphenylmethyl piperazine, which is subsequently condensed to levocetirizine dihydrochloride .


Molecular Structure Analysis

Levocetirizine is the R-enantiomer of cetirizine and has twice the binding affinity at the H1-receptor compared to cetirizine . The molecular formula of Levocetirizine is C21H25ClN2O3 . The structure of Levocetirizine was determined using a method based on electron diffraction .


Chemical Reactions Analysis

Different methods have been used for the determination of Levocetirizine dihydrochloride (LVC.2HCl) including HPLC, spectrophotometry, potentiometry, titrimetry, and other spectral methods of analysis .

Scientific Research Applications

Chronic Idiopathic Urticaria Treatment

Levocetirizine has been identified as an effective option for treating chronic idiopathic urticaria (CIU), showcasing high response rates, rapid onset, and a favorable side effect profile, emphasizing its role beyond conventional antihistamine applications (Ducharme & Weinberg, 2009).

Allergic Diseases Management

Its effectiveness extends to the management of multiple allergic diseases, where it's used alongside desloratadine. The review underscores the significance of individualized therapy in treating allergic disorders, highlighting the drug's role in personalized medicine approaches (Pawliczak, 2020).

Neuroprotective Potential

While not directly related to Levocetirizine, research on Levetiracetam, a similar compound, suggests neuroprotective properties in conditions like epilepsy, traumatic brain injury, and stroke. This indicates a broader potential application of related compounds in neurology and neuroprotection (Shetty, 2013).

Future Directions in H1 Antihistamines

Levocetirizine, being a second-generation H1 antihistamine, demonstrates less penetration across the blood-brain barrier, reducing sedative effects compared to first-generation antihistamines. This positions Levocetirizine as a preferred option for treating allergic conditions, with ongoing research likely to introduce new H1 antihistamines developed using molecular techniques (Simon & Simons, 2008).

Safety And Hazards

Levocetirizine is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak . Levocetirizine is not recommended for use by anyone younger than 6 months old .

Future Directions

While Levocetirizine is a well-established medication for the treatment of allergic conditions, research continues to explore its potential uses and effects. For instance, studies are investigating the anti-inflammatory effects of Levocetirizine and whether they are clinically relevant or just an interesting additional effect .

properties

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156294
Record name Levocetirizine
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Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system.
Record name Levocetirizine
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Product Name

Levocetirizine

CAS RN

130018-77-8
Record name (-)-Cetirizine
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Record name Levocetirizine [USAN:INN:BAN]
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Record name Levocetirizine
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Record name Levocetirizine
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Record name LEVOCETIRIZINE
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Record name Levocetirizine
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Melting Point

205-208
Record name Levocetirizine
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
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Synthesis routes and methods II

Procedure details

As indicated in Table 1, Cetirizine Dihydrochloride, Beta-cyclodextrin, Sodium Succinate, and Corn Starch are charged into a Fluid Bed Granulator. Approximately 3000 g of Purified Water is then sprayed into the bed at approximately 75-125 g/minute and an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Approximately 5680 g of the solution prepared in Step A is then sprayed onto the granulation at approximately 75 to 125 g/minute, using an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Following spraying, the granulation is dried to a product temperature endpoint of approximately 30° C., or a Loss on Drying Analysis (LOD) of approximately 7.5%.
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Synthesis routes and methods III

Procedure details

A slurry of the materials presented in Table 2 is prepared by charging a suitable stainless steel vessel with 3000 g of water. While mixing using a laboratory mixer at 50 RPM, the Cetirizine Dihydrochloride and Sodium Succinate are dissolved into the water. The Beta-Cyclodextrin is then added to the mixture and dispersed while mixing to form the slurry.
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
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250 mL
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133.7 g
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250 mL
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60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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